N-Boc-1,2,3,6-tetrahydropyridine
Overview
Description
Herbicidin A is an adenosine-derived nucleoside antibiotic with herbicidal activity, particularly effective against dicotyledonous plants . It was originally isolated from the fermentation broth of Streptomyces scopuliridis . This compound has garnered significant interest due to its dual role as an antibiotic and herbicide, making it a valuable tool in both agricultural and medical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Herbicidin A is typically produced through fermentation processes involving Streptomyces species . The biosynthesis of Herbicidin A involves a series of enzymatic reactions that lead to the formation of its unique tricyclic core structure . The key steps include C-glycosylation reactions catalyzed by enzymes such as Her4, Her5, and Her6 .
Industrial Production Methods
Industrial production of Herbicidin A is achieved through submerged culture fermentation of Streptomyces scopuliridis . Optimization of fermentation parameters, such as the carbon to nitrogen ratio, is crucial for maximizing yield . The fermentation broth is then subjected to extraction and purification processes to isolate Herbicidin A .
Chemical Reactions Analysis
Types of Reactions
Herbicidin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the Herbicidin A molecule.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving Herbicidin A include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of Herbicidin A .
Scientific Research Applications
Herbicidin A has a wide range of scientific research applications, including:
Mechanism of Action
Herbicidin A exerts its effects through several mechanisms:
Herbicidal Activity: It inhibits the germination of plant seeds and protects crops from bacterial leaf blight.
Antibiotic Activity: It interferes with the growth and proliferation of bacteria by targeting specific molecular pathways.
Molecular Targets and Pathways: The compound targets nucleic acid synthesis pathways, disrupting the replication and transcription processes in bacteria.
Comparison with Similar Compounds
Herbicidin A is unique due to its dual role as an antibiotic and herbicide. Similar compounds include:
Herbicidin B: Another nucleoside antibiotic with similar herbicidal activity.
Herbicidin F: Exhibits herbicidal, antibacterial, antifungal, and antiparasitic activities.
Aureonuclemycin: Shares a similar tricyclic core structure with Herbicidin A and exhibits similar biological activities.
Herbicidin A stands out due to its specific activity against dicotyledonous plants and its ability to protect crops from bacterial diseases .
Properties
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHRQFHCPINIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517997 | |
Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85838-94-4 | |
Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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